molecular formula C10H15ClN2O B1485895 (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride CAS No. 1528768-17-3

(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

Cat. No.: B1485895
CAS No.: 1528768-17-3
M. Wt: 214.69 g/mol
InChI Key: MEIGGHCXBYZDPC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its chiral properties and its role in asymmetric synthesis and catalysis.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (R)-1-phenylethylamine with chloroacetic acid in the presence of a suitable base.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amide group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: (R)-2-Amino-N-(1-phenylethyl)-acetamide oxo derivatives.

  • Reduction: (R)-2-Amino-N-(1-phenylethyl)-acetamide amine derivatives.

  • Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: The compound is used in asymmetric synthesis and catalysis, providing chiral intermediates for pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of chiral catalysts and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through its chiral center, which influences the stereochemistry of reactions. The molecular targets and pathways involved include interactions with enzymes and receptors that are sensitive to chirality.

Comparison with Similar Compounds

  • (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

  • (R)-2-Amino-N-(2-phenylethyl)-acetamide hydrochloride

  • (R)-2-Amino-N-(3-phenylpropyl)-acetamide hydrochloride

Uniqueness: The (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is unique due to its specific chiral center and its ability to induce asymmetry in chemical reactions, which is not as pronounced in its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

2-amino-N-[(1R)-1-phenylethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIGGHCXBYZDPC-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.